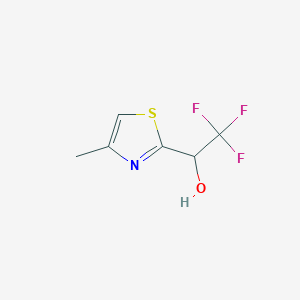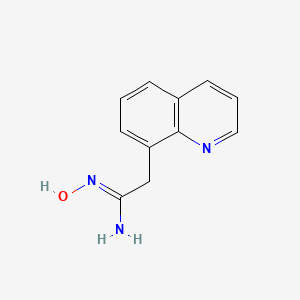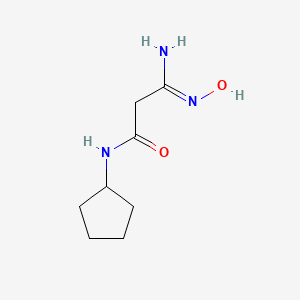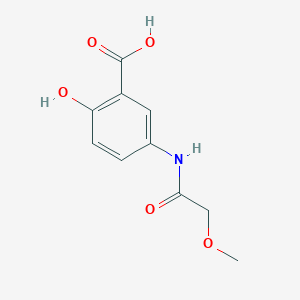![molecular formula C10H12F2O3 B3340852 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol CAS No. 926210-16-4](/img/structure/B3340852.png)
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol
Descripción general
Descripción
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol is a chemical compound with the molecular formula C10H12F2O3 and a molecular weight of 218.2 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include the presence of both difluoromethoxy and ethoxy groups attached to a phenyl ring .
Aplicaciones Científicas De Investigación
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol has several applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The ethoxy group can be introduced through standard etherification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods are designed to be efficient and environmentally friendly, minimizing the use of ozone-depleting substances .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Mecanismo De Acción
The mechanism of action of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group is known to enhance the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity and specificity for target proteins . This property makes it a valuable tool in drug design and development, as it can improve the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Difluoromethoxy)phenyl]methanol: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
[3-Ethoxyphenyl]methanol: Lacks the difluoromethoxy group, which may reduce its hydrogen-bonding capabilities.
[2-(Trifluoromethoxy)-3-ethoxyphenyl]methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
[2-(difluoromethoxy)-3-ethoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYSMGKHDBSOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


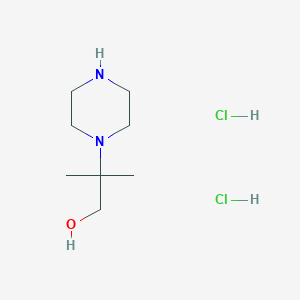
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol](/img/structure/B3340804.png)

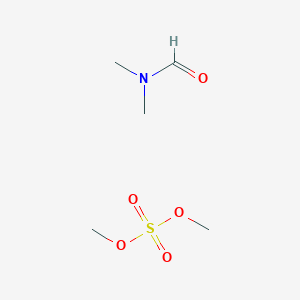

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)

![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)
